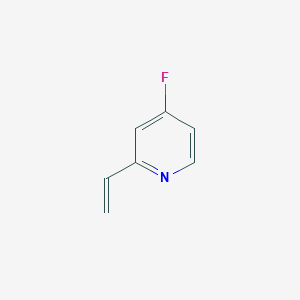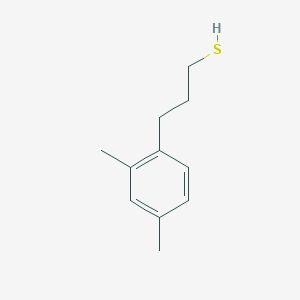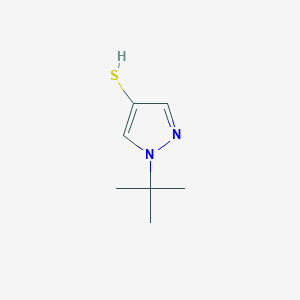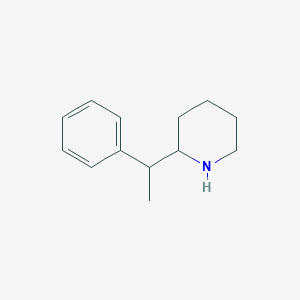
3-(3-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C11H12BrFO2. This compound is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is attached to a dimethylpropanoic acid moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a dimethylpropanoic acid group. One common method involves the use of 3-bromo-4-fluorobenzene as a starting material, which undergoes a Friedel-Crafts alkylation reaction with 2,2-dimethylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-(3-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-fluorophenylboronic acid
- 3-Bromo-4-fluorophenylacetic acid
- 3-Bromo-4-fluorophenylpropanoic acid
Uniqueness
3-(3-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, combined with a dimethylpropanoic acid group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C11H12BrFO2 |
|---|---|
Poids moléculaire |
275.11 g/mol |
Nom IUPAC |
3-(3-bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)6-7-3-4-9(13)8(12)5-7/h3-5H,6H2,1-2H3,(H,14,15) |
Clé InChI |
SORXESNLVXAEGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC(=C(C=C1)F)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13594594.png)


![{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13594616.png)

![5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine](/img/structure/B13594626.png)







